molecular formula C13H18N2O4S B2416662 N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide CAS No. 954632-80-5

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide

Cat. No.: B2416662
CAS No.: 954632-80-5
M. Wt: 298.36
InChI Key: DDTUXTONIUWKEV-UHFFFAOYSA-N
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Description

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications This compound features an oxazolidinone ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide are closely tied to its role in the synthesis of rivaroxaban . This compound interacts with various enzymes and proteins during this process . The nature of these interactions is complex and involves multiple stages of reaction and crystallization .

Cellular Effects

The cellular effects of this compound are not directly observed, as this compound is primarily used in the synthesis of rivaroxaban . Rivaroxaban, the product of this synthesis, has significant effects on cell function, particularly in relation to coagulation pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the synthesis of rivaroxaban . This process involves binding interactions with other molecules, leading to changes in the structure and function of the resulting compound .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily observed in the context of its role in the synthesis of rivaroxaban . This process involves a series of reactions and crystallizations, which can be influenced by factors such as temperature and time .

Dosage Effects in Animal Models

As this compound is used in the synthesis of rivaroxaban, its dosage effects in animal models are indirectly observed through the effects of rivaroxaban . Rivaroxaban has been shown to have dose-dependent effects in animal models, with higher doses leading to increased anticoagulant activity .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in the synthesis of rivaroxaban . This process involves a series of reactions that transform this compound into the final product .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not directly observed, as this compound is primarily used in the synthesis of rivaroxaban . Rivaroxaban, the product of this synthesis, is known to be distributed throughout the body and can interact with various cells and tissues .

Subcellular Localization

The subcellular localization of this compound is not directly observed, as this compound is primarily used in the synthesis of rivaroxaban . Rivaroxaban, the product of this synthesis, can interact with various subcellular components, particularly those involved in coagulation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide typically involves the cyclization of glycidylacetamide intermediates. One common method includes the amination and cyclization of epichlorohydrin in the presence of a protective agent such as benzaldehyde. The reaction of N-substituted ethyl carbamate with glycidylacetamide in the presence of a catalyst yields the desired oxazolidinone compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to improve yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid. These compounds share the oxazolidinone ring structure and exhibit similar antibacterial properties.

Uniqueness

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide is unique due to the presence of the p-tolyl group and ethanesulfonamide moiety, which may enhance its chemical stability and biological activity compared to other oxazolidinone derivatives .

Properties

IUPAC Name

N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-3-20(17,18)14-8-12-9-15(13(16)19-12)11-6-4-10(2)5-7-11/h4-7,12,14H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTUXTONIUWKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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